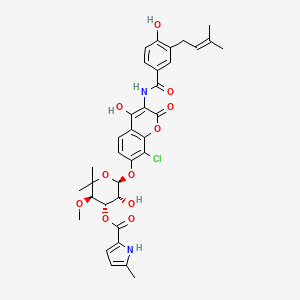

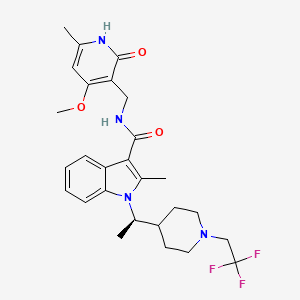

(R)-N-((4-甲氧基-6-甲基-2-氧代-1,2-二氢吡啶-3-基)甲基)-2-甲基-1-(1-(1-(2,2,2-三氟乙基)哌啶-4-基)乙基)-1H-吲哚-3-甲酰胺

描述

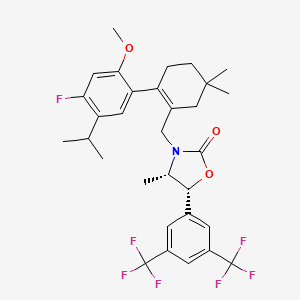

The compound “®-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide”, also known as CPI-1205, is a potent and selective inhibitor of the histone methyltransferase EZH2 . It has been identified as suitable for Phase I clinical trials for B-Cell Lymphomas .

科学研究应用

Application in Oncology

Field

The field of study is Oncology , specifically focusing on the treatment of various types of cancer .

Application Summary

CPI-1205 is an inhibitor of Enhancer of zeste homolog 2 (EZH2), a well-known cancer-promoting factor . It has been discovered and tested in clinical trials alongside other EZH2 inhibitors such as tazemetostat, GSK126, PF-06821497, and SHR2554 .

Methods of Application

CPI-1205 is administered as a drug, often in combination with other treatment modalities such as immunotherapy, chemotherapy, targeted therapy, and endocrine therapy . These combinations have been shown to have complementary or synergistic antitumor effects .

Results or Outcomes

The anticancer efficacy of CPI-1205 has been improved through safe and effective combinations of these drugs with other treatment modalities . However, some lymphomas are resistant to EZH2 inhibitors, and EZH2 inhibitor treatment alone is ineffective in case of EZH2-overexpressing solid tumors .

Application in Epigenetics

Field

The field of study is Epigenetics , specifically focusing on the regulation of gene expression .

Application Summary

CPI-1205 is an epigenetic drug (epi-drug) that targets enzymes involved in the regulation of aberrant epigenetic modifications in tumors . It is a small-molecule inhibitor that inhibits key enzyme activity .

Methods of Application

CPI-1205 is administered as a drug, often in combination with other epi-drugs or chemotherapeutic drugs . The combination of CPI-1205 and an anti-CTL4 antibody can effectively exert a synergistic anticancer effect in melanoma .

Results or Outcomes

The combination therapies of CPI-1205 with other therapeutic modalities have shown promising results in enhancing treatment efficacy compared to monotherapies .

Application in Immunotherapy

Field

The field of study is Immunotherapy , specifically focusing on the enhancement of the body’s immune response against cancer .

Application Summary

CPI-1205 has been studied in combination with immunotherapeutic agents, such as anti-CTL4 antibodies . The combination is believed to enhance the body’s immune response against cancer cells .

Methods of Application

CPI-1205 is administered as a drug, often in combination with immunotherapeutic agents . The combination is designed to enhance the body’s immune response against cancer cells .

Results or Outcomes

The combination of CPI-1205 and an anti-CTL4 antibody can effectively exert a synergistic anticancer effect in melanoma .

Application in Clinical Trials

Field

The field of study is Clinical Trials , specifically focusing on the testing of CPI-1205 in patients with advanced solid tumors .

Application Summary

CPI-1205 has been tested in clinical trials in combination with ipilimumab, an immunotherapeutic agent . The trials are designed to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D) of CPI-1205 + ipilimumab in patients with advanced solid tumors .

Methods of Application

CPI-1205 is administered as a drug, often in combination with ipilimumab . The combination is tested in patients with advanced solid tumors .

Results or Outcomes

The results of these clinical trials are still pending, but they are expected to provide valuable information about the safety and efficacy of CPI-1205 in combination with ipilimumab .

Application in Drug Resistance Studies

Field

The field of study is Drug Resistance Studies , specifically focusing on understanding and overcoming resistance to cancer therapies .

Application Summary

CPI-1205 has been studied for its potential to overcome drug resistance in cancer treatment . Some lymphomas are resistant to EZH2 inhibitors, and EZH2 inhibitor treatment alone is ineffective in case of EZH2-overexpressing solid tumors .

Methods of Application

CPI-1205 is administered as a drug, often in combination with other treatment modalities . These combinations have been shown to have complementary or synergistic antitumor effects .

Results or Outcomes

The anticancer efficacy of CPI-1205 may be improved through safe and effective combinations of these drugs with other treatment modalities . However, more research is needed to fully understand the mechanisms of resistance and how to overcome them .

Application in Precision Medicine

Field

The field of study is Precision Medicine , specifically focusing on the development of personalized treatments for cancer .

Application Summary

CPI-1205 is part of a new generation of epi-drugs that are being developed for precision medicine . These drugs target specific enzymes involved in the regulation of aberrant epigenetic modifications in tumors .

Results or Outcomes

The combination therapies of CPI-1205 with other therapeutic modalities have shown promising results in enhancing treatment efficacy compared to monotherapies . However, more research is needed to fully understand its potential applications and effectiveness .

未来方向

属性

IUPAC Name |

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33F3N4O3/c1-16-13-23(37-4)21(25(35)32-16)14-31-26(36)24-18(3)34(22-8-6-5-7-20(22)24)17(2)19-9-11-33(12-10-19)15-27(28,29)30/h5-8,13,17,19H,9-12,14-15H2,1-4H3,(H,31,36)(H,32,35)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPODOLXTMDHLLC-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)CC(F)(F)F)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCN(CC4)CC(F)(F)F)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide | |

CAS RN |

1621862-70-1 | |

| Record name | CPI-1205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621862701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CPI-1205 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIRAMETOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/455J2479FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。